2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride
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Overview
Description
2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a pyridine ring substituted with a methoxy group and a piperidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, is reacted with formaldehyde and piperidine under acidic conditions to form the intermediate 2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine.
Formation of the Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine.
Reduction: Formation of N-[(piperidin-4-yl)methyl]piperidin-4-amine.
Substitution: Formation of 2-halogen-N-[(piperidin-4-yl)methyl]pyridin-4-amine.
Scientific Research Applications
2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxypyridin-4-amine: Lacks the piperidine moiety.
N-[(piperidin-4-yl)methyl]pyridin-4-amine: Lacks the methoxy group.
2-hydroxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-methoxy-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is unique due to the presence of both the methoxy group and the piperidine moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-methoxy-N-(piperidin-4-ylmethyl)pyridin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-12-8-11(4-7-14-12)15-9-10-2-5-13-6-3-10;;/h4,7-8,10,13H,2-3,5-6,9H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCWNBJSIUPXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NCC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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